Ethyl 2-hexyldecanoate

Description

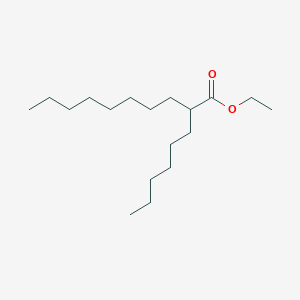

Ethyl 2-hexyldecanoate is a branched-chain fatty acid ester characterized by a central decanoate backbone substituted with a hexyl group at the second carbon and an ethyl ester group at the terminal carboxylate. This compound’s branched structure enhances lipid solubility and stability, making it suitable for applications in lipid nanoparticle (LNP) formulations, drug delivery systems, and industrial emulsifiers. Notably, derivatives of 2-hexyldecanoate are integral to mRNA vaccine delivery systems, as seen in the Pfizer-BioNTech COVID-19 vaccine .

Properties

CAS No. |

859807-53-7 |

|---|---|

Molecular Formula |

C18H36O2 |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

ethyl 2-hexyldecanoate |

InChI |

InChI=1S/C18H36O2/c1-4-7-9-11-12-14-16-17(18(19)20-6-3)15-13-10-8-5-2/h17H,4-16H2,1-3H3 |

InChI Key |

UDLQEJSMLUBTBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-hexyldecanoate can be synthesized through the esterification of 2-hexyldecanoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and efficiency. Industrial reactors equipped with reflux condensers are commonly used to maintain the reaction temperature and facilitate the removal of water formed during the reaction.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hexyldecanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-hexyldecanoic acid and ethanol.

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: 2-Hexyldecanoic acid and ethanol.

Oxidation: Various carboxylic acids and oxidation products.

Reduction: Alcohols and other reduced compounds.

Scientific Research Applications

Ethyl 2-hexyldecanoate has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the study of lipid metabolism and as a model compound for ester hydrolysis.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of ethyl 2-hexyldecanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-hexyldecanoic acid and ethanol, which can then participate in further biochemical reactions. The compound’s long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function.

Comparison with Similar Compounds

Structural Analogs: Alkyl 2-Hexyldecanoate Esters

Ethyl 2-hexyldecanoate belongs to a family of branched esters with varying alkyl chains. Key analogs include:

*Note: this compound’s molecular formula is inferred from structural analogs.

Key Differences :

- Chain Length and Branching: this compound has a shorter ester group (ethyl) compared to octadecyl or isooctadecyl analogs, reducing its molecular weight and altering hydrophobicity. This impacts solubility; for instance, ethyl derivatives are more soluble in polar solvents than longer-chain esters.

- Functional Groups: The presence of hydroxyl groups in 6-hydroxyhexyl 2-hexyldecanoate enhances its reactivity and suitability for covalent conjugation in drug delivery systems, unlike the non-polar ethyl variant .

Functional Analogs in Lipid Nanoparticles (LNPs)

This compound shares functional roles with structurally complex esters in LNPs:

Comparison Insights :

- This compound’s simpler structure lacks ionizable or PEGylated groups, limiting its utility in advanced mRNA delivery but making it cost-effective for less complex formulations.

- Bulkier analogs (e.g., azanediylbis derivatives) exhibit superior encapsulation efficiency (>80% mRNA payload retention) due to enhanced hydrophobic interactions , whereas ethyl variants may require blending with helper lipids (e.g., cholesterol) for comparable performance.

Ethyl Esters with Linear vs. Branched Chains

Compared to linear-chain ethyl esters, branching confers distinct advantages:

*Estimated based on branching effects: Branched esters typically exhibit lower melting points and higher boiling points than linear analogs due to disrupted crystallinity.

Performance Metrics :

- Thermal Stability: Branched esters like this compound resist crystallization, enhancing stability in lipid formulations during freeze-thaw cycles .

- Biocompatibility: Linear esters (e.g., ethyl hexadecanoate) are more readily metabolized, whereas branched esters persist longer in vivo, favoring sustained-release applications.

Regulatory Status :

- 2-Hexyldecanoate derivatives are generally classified as non-hazardous for R&D use but require rigorous purity standards in pharmaceuticals (e.g., >95% for vaccine-grade lipids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.